molecular formula C11H10BrN B12076939 4-bromo-N-methylnaphthalen-1-amine

4-bromo-N-methylnaphthalen-1-amine

Cat. No.: B12076939
M. Wt: 236.11 g/mol
InChI Key: LHZSKEFBVKPQRL-UHFFFAOYSA-N
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Description

4-Bromo-N-methylnaphthalen-1-amine is an organic compound with the molecular formula C11H10BrN It is a derivative of naphthalene, where a bromine atom is substituted at the 4th position and a methylamine group is attached to the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-methylnaphthalen-1-amine typically involves the bromination of naphthalene followed by amination. One common method is the bromination of naphthalene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The resulting 4-bromonaphthalene is then subjected to a nucleophilic substitution reaction with methylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methylnaphthalen-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N-methylnaphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-methylnaphthalen-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-methylnaphthalen-1-amine is unique due to the presence of both bromine and methylamine groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

4-bromo-N-methylnaphthalen-1-amine

InChI

InChI=1S/C11H10BrN/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7,13H,1H3

InChI Key

LHZSKEFBVKPQRL-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C2=CC=CC=C21)Br

Origin of Product

United States

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